Product packaging for Variabilin(Cat. No.:CAS No. 51847-87-1)

Variabilin

Cat. No.: B611640
CAS No.: 51847-87-1
M. Wt: 398.5 g/mol
InChI Key: HPVSJNGZYYDDMU-FECKPXKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context and Significance within Natural Product Chemistry

Natural product chemistry focuses on compounds isolated from living organisms, which often exhibit diverse and potent biological activities. Variabilin holds significance within this field as it is a marine natural product, primarily isolated from sponges of the Ircinia genus. tandfonline.commdpi.comresearchgate.netcanterbury.ac.nz Marine organisms, in general, are a rich source of structurally diverse natural products with no counterparts in terrestrial life forms. mdpi.com this compound's presence in specific sponge genera like Ircinia, Psammnocinia, and Sarcotragus makes it an important chemotaxonomic marker for the family Irciniidae. researchgate.netcanterbury.ac.nz The study of this compound and related compounds is an active area of research, with scientists investigating their potential in drug discovery and development due to their unique structural features and biological activities. ontosight.ai

Historical Discovery and Initial Characterization of this compound

Early accounts of sesterterpene tetronic acids, the class of compounds to which this compound belongs, include a report of ircinin-1 and ircinin-2 in 1972, followed shortly after by this compound from Ircinia variabilis in 1973. mdpi.com Following re-isolation from Australian Ircinia species, the absolute configurations for these early exemplars, including this compound, were assigned in 1994. mdpi.com this compound was also isolated from the hard tick, Dermacentor variabilis. medkoo.com Initial characterization revealed this compound as an antibiotic from the sponge Ircinia variabilis. tandfonline.com Further studies assigned the 7E and 12E configurations to this compound, and the stereochemistry at the exocyclic double bond was later solved. researchgate.net The unequivocal assignment of the stereochemistry of the 20,21 double bond as 20(Z) was achieved through examination of a derivative and the isolation of an isomer with the 20(E) stereochemistry. canterbury.ac.nz

Classification within Broad Chemical Compound Families

This compound is classified as a polyketide compound, a class of natural products synthesized by certain microorganisms, bacteria, and fungi. ontosight.ai More specifically, it belongs to the family of sesterterpene tetronic acids. mdpi.comresearchgate.net Sesterterpenes are a class of terpenes containing 25 carbon atoms, derived from five isoprene (B109036) units. This compound is also described as a furanosesterterpene. researchgate.nettargetmol.com The structure of this compound includes a complex arrangement of double bonds and stereochemical centers. ontosight.ai It is also considered a member of the pterocarpans in some classifications, although its primary classification appears to be within the sesterterpenes. jst.go.jpnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O4 B611640 Variabilin CAS No. 51847-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSJNGZYYDDMU-FECKPXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51847-87-1
Record name Variabilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence and Isolation Methodologies

Isolation from Marine Organisms

Marine environments are a significant source of variabilin and its related compounds.

Porifera (Sponges) as Primary Sources

Sponges, particularly those belonging to the order Dictyoceratida and the family Irciniidae, are well-established primary sources of this compound. This compound is considered an important chemotaxonomic marker for the family Irciniidae researchgate.netnih.gov. Species from the genera Ircinia, Psammnocinia, and Sarcotragus have been shown to contain this compound researchgate.netresearchgate.netwgtn.ac.nz. For instance, Ircinia variabilis was one of the first sponges from which this compound was isolated vliz.be. Ircinia strobilina, found in the Western Atlantic, also produces this compound psu.edunih.gov. Another sponge, Amphimedon sp. from Okinawa, has yielded this compound tandfonline.com. Studies on New Zealand sponges of the order Dictyoceratida found this compound predominantly in the genera Ircinia, Psammocinia, and Sarcotragus researchgate.net. Sarcotragus sponges from Korean collections have also yielded this compound rsc.org.

Here is a table summarizing some sponge sources of this compound:

Sponge GenusSpecies (if specified)Location (if specified)References
IrciniaI. variabilis vliz.be
IrciniaI. strobilinaWestern Atlantic, Brazil psu.edunih.gov
IrciniaIrcinia sp. mdpi.comresearchgate.net
IrciniaIrcinia orosMediterranean Sea vliz.beacs.org
PsammnociniaNew Zealand researchgate.netresearchgate.net
SarcotragusNew Zealand, Korea researchgate.netresearchgate.netrsc.org
SarcotragusSarcotragus sp. researchgate.netnih.gov
SarcotragusS. foetidusTunisian coasts mdpi.com
AmphimedonAmphimedon sp.Okinawa tandfonline.com
Unidentified spongeOrder DictyoceratidaNew Zealand wgtn.ac.nz
SarcotragusSarcotragus researchgate.net
SemitaspongiaS. bactrianaNew Zealand sci-hub.seresearchgate.net

Other Marine Biota Containing this compound and Analogs

While sponges are the primary marine source, some other marine organisms have been found to contain this compound or related sesterterpenoids, often through their diet. Nudibranchs, which are marine molluscs, can accumulate secondary metabolites, including sesterterpenoids, from their prey, such as sponges wgtn.ac.nzrsc.org. For example, the nudibranch Hypselodoris capensis has been reported to contain 22-deoxy-23-hydroxymethyl-variabilin, likely obtained from consuming sponges like Fasciospongia sp. and Dysidea sp. mdpi.com.

Isolation from Terrestrial Organisms

This compound's presence is not limited to marine environments; it has also been identified in terrestrial organisms.

Plant Kingdom Sources

This compound has been reported to be isolated from the roots of Angelica sinensis chemfaces.com. Another plant source mentioned is Butea superba, from which (-)-variabilin (B1217696) has been isolated as a Neurogenin2 (Ngn2) promoter activator medchemexpress.commedchemexpress.com.

Here is a table summarizing some plant sources of this compound:

Plant SpeciesPart of PlantReferences
Angelica sinensisRoots chemfaces.com
Butea superba medchemexpress.commedchemexpress.com

Arthropoda (e.g., Ticks) as Specialized Sources

Notably, a distinct form of this compound, a proteinaceous molecule, has been isolated from the salivary glands of the hard tick Dermacentor variabilis chemfaces.comnih.govsemanticscholar.orgmdpi.comresearchgate.netcambridge.org. This tick-derived this compound is a potent antagonist of the fibrinogen receptor glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) and the vitronectin receptor αvβ3 chemfaces.comnih.govsemanticscholar.org. It is a peptide composed of 47 amino acid residues with a molecular weight of 4968.5 and contains an RGD (Arg-Gly-Asp) motif, which is common in naturally occurring antagonists of GPIIb-IIIa chemfaces.comnih.govsemanticscholar.org. However, its sequence homology to other known GPIIb-IIIa antagonists, such as disintegrins from snakes or disagregin from soft ticks, is limited, and the positioning of the RGD sequence differs chemfaces.comnih.gov. This tick-derived this compound is considered the first RGD-containing antagonist isolated from ticks chemfaces.comnih.govsemanticscholar.orgresearchgate.net.

Here is a table summarizing the tick source of this compound:

Arthropod SpeciesSource TissueType of this compoundReferences
Dermacentor variabilisSalivary glandsProtein/Peptide chemfaces.comnih.govsemanticscholar.orgmdpi.comresearchgate.netcambridge.org

It is important to note the difference between the sesterterpene this compound found in marine organisms and plants and the proteinaceous this compound found in ticks. While they share the name "this compound," they are chemically distinct compounds with different structures and origins.

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound from its natural sources typically involve a combination of extraction and chromatographic techniques. The specific methods can vary depending on the source organism and the type of this compound being isolated.

For marine sponges, the process often begins with exhaustive extraction of the sponge material using organic solvents such as methanol (B129727) (CH3OH) and dichloromethane (B109758) (CH2Cl2) mdpi.comtandfonline.com. The crude extract is then subjected to fractionation using techniques like solid phase extraction (SPE) with resins such as Diaion HP20 or Dianion HP20ss mdpi.com. Subsequent purification steps commonly involve various forms of column chromatography, including silica (B1680970) gel column chromatography mdpi.compsu.edu, normal phase vacuum liquid chromatography (VLC) mdpi.com, and reversed-phase medium-pressure liquid chromatography (MPLC) using ODS columns tandfonline.com. High-performance liquid chromatography (HPLC), both normal phase and reversed-phase, is frequently employed for further purification and to obtain pure compounds or separate closely related isomers mdpi.compsu.edu. The inherent instability of some this compound isomers can pose challenges during purification mdpi.comresearchgate.net.

For the proteinaceous this compound from tick salivary glands, isolation has been achieved using a combination of gel filtration and high pressure liquid chromatography chemfaces.comnih.govsemanticscholar.org.

General methods for isolating bioactive compounds from marine invertebrates, which would be applicable to this compound from sponges, include solvent extraction of freeze-dried samples, followed by liquid-liquid partitioning and various chromatographic techniques such as thin layer chromatography (TLC), vacuum liquid chromatography (VLC), column chromatography (CC), and preparative high-performance reversed-phase liquid chromatography springernature.com.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), are crucial for the structural characterization and identification of this compound and its isomers mdpi.comtandfonline.com.

Here is a table summarizing common isolation and purification techniques:

TechniqueApplicationReferences
Solvent Extraction (e.g., CH3OH, CH2Cl2)Initial extraction of compounds from biological material mdpi.comtandfonline.compsu.eduspringernature.com
Solid Phase Extraction (SPE)Fractionation of crude extracts mdpi.com
Gel FiltrationSeparation of compounds based on size (used for tick this compound) chemfaces.comnih.govsemanticscholar.org
Column Chromatography (Silica gel, ODS)Separation based on polarity or reversed-phase interactions mdpi.comtandfonline.compsu.eduspringernature.com
Vacuum Liquid Chromatography (VLC)Rapid separation of components mdpi.comspringernature.com
Medium-Pressure Liquid Chromatography (MPLC)Purification of fractions tandfonline.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation and purification of compounds and isomers mdpi.compsu.educhemfaces.comnih.govsemanticscholar.org
Thin Layer Chromatography (TLC)Monitoring fractionation and purification progress mdpi.comspringernature.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and identification mdpi.comtandfonline.com
Mass Spectrometry (MS, HR-ESIMS)Determination of molecular weight and formula, structural information mdpi.comtandfonline.com

Chromatographic Separations for Natural Product Isolation

Chromatography is a cornerstone technique in the isolation and purification of natural products, including this compound rroij.comspringernature.comedubirdie.com. The choice of chromatographic method depends on the physical and chemical properties of the target compound rroij.com.

Initial fractionation of crude extracts can be performed using techniques such as column chromatography (CC) or vacuum liquid chromatography (VLC) with various stationary phases like silica gel or Diaion HP20 resin mdpi.comspringernature.comedubirdie.com. These methods separate compounds based on their polarity or adsorption characteristics edubirdie.com. For instance, an extract from Ircinia sp. was initially fractionated on a Diaion HP20 resin mdpi.com. Silica gel column chromatography is also widely used, employing solvent gradients to elute compounds with differing affinities for the stationary phase mdpi.comedubirdie.com.

Further purification often requires high-performance liquid chromatography (HPLC), which offers higher resolution and efficiency mdpi.comrroij.com. Normal phase HPLC using specific solvent systems has been employed to purify fractions containing this compound mdpi.com. Preparative high-performance reversed-phase liquid chromatography is another technique used for isolating secondary metabolites from marine invertebrates springernature.com. Thin-layer chromatography (TLC) is frequently used for monitoring fractions and assessing the purity of isolated compounds throughout the separation process mdpi.comedubirdie.com.

While chromatographic methods are powerful, isolating this compound, particularly as a mixture of isomers, can be challenging due to its inherent instability, which can lead to degradation during the purification process mdpi.com.

Spectroscopic Methods for Structural Elucidation

Once isolated, the chemical structure of this compound is determined using a combination of spectroscopic techniques egyankosh.ac.inclariant.com. These methods provide detailed information about the molecular formula, functional groups, connectivity of atoms, and stereochemistry.

Mass Spectrometry (MS) is crucial for determining the molecular weight and formula of the compound egyankosh.ac.inclariant.com. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) can reveal protonated molecular ions, providing precise mass measurements that help confirm the molecular formula mdpi.com. For example, HR-ESIMS revealed a protonated molecular ion corresponding to the molecular formula C₂₅H₃₄O₄ for this compound isomers mdpi.com. MS can also provide information about the presence of heteroatoms and fragmentation patterns that aid in structural determination egyankosh.ac.in.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments, is indispensable for elucidating the connectivity of atoms and the arrangement of functional groups in this compound mdpi.comegyankosh.ac.inclariant.com. ¹H NMR provides information about the different types of protons and their electronic environments, while ¹³C NMR reveals the carbon skeleton egyankosh.ac.in. Detailed analysis of chemical shifts and coupling patterns in NMR spectra allows for the assignment of specific signals to different parts of the molecule egyankosh.ac.in. 2D NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, helping to build the complete structure mdpi.com. Structural assignment of this compound isomers has been established using standard 1D and 2D NMR experiments mdpi.com. Characteristic ¹³C NMR shifts can also help in determining the configuration of double bonds, such as the 20Z configuration in this compound researchgate.net.

Other spectroscopic methods like Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule egyankosh.ac.inclariant.com. Optical rotation and Circular Dichroism (CD) data are used to determine the geometry and absolute configuration of chiral centers in this compound researchgate.net.

The combination of these spectroscopic data allows researchers to piece together the complete and unambiguous structure of this compound.

Compound Information

Biosynthesis and Chemical Ecology of Variabilin

Proposed Biosynthetic Pathways for Variabilin

The biosynthesis of this compound, a sesterterpene, is understood to originate from the mevalonate (B85504) pathway or the non-mevalonate (MEP/DOXP) pathway, which are the primary routes for the production of isoprenoid building blocks in organisms. genome.jp These pathways generate isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon units that are subsequently linked together by prenyltransferases to form larger isoprenoids. genome.jp Sesterterpenes like this compound are composed of five isoprene (B109036) units, resulting in a C25 structure. While the general terpenoid biosynthesis is well-established, the specific enzymatic steps and genetic machinery leading to the unique furanosesterterpene structure of this compound are subjects of ongoing research. Studies on related compounds, such as variediene, a fungal terpene, have explored the enzymatic conversion of DMAPP and IPP analogs by enzymes like variediene synthase, providing insights into the potential mechanisms involved in the cyclization and functionalization of the terpene backbone in this compound biosynthesis. nih.gov The incorporation of a furan (B31954) ring is a characteristic feature of this compound and other related marine natural products, suggesting specific enzymatic modifications of the sesterterpene precursor.

Chemo-taxonomic Markers and Phylogenetic Distribution

This compound and related sesterterpenoids are recognized as important chemotaxonomic markers, particularly for marine sponges in the family Irciniidae. oup.comresearchgate.netucas.ac.cn Chemotaxonomy utilizes the distribution patterns of chemical compounds within organisms to aid in their classification and to understand phylogenetic relationships. nih.govdergipark.org.trmdpi.com The presence and variation of specific secondary metabolites like this compound can provide valuable data for distinguishing between species and genera, complementing traditional morphological and genetic approaches to taxonomy. nih.govdergipark.org.tr The consistent isolation of this compound from Ircinia species highlights its utility in this regard. oup.comresearchgate.net While secondary metabolites can sometimes have a patchy distribution across unrelated taxa, their presence within specific, related groups can serve as reliable markers for classification. researchgate.net The study of this compound's distribution across different sponge species contributes to a better understanding of the evolutionary history and relationships within the Irciniidae family and potentially other marine organisms that may produce similar compounds.

Ecological Roles and Interactions of this compound in its Natural Environment

This compound plays significant ecological roles in the natural environment, primarily serving as a chemical defense mechanism for the organisms that produce it. In marine sponges, which are sessile invertebrates lacking physical defense organs, secondary metabolites are crucial for protection against predators, competitors, and pathogens. tandfonline.com this compound and related furanosesterterpenes have been demonstrated to act as feeding deterrents against potential predators, such as fish. oup.comresearchgate.netscielo.brresearchgate.net Studies involving feeding assays have shown that sponges containing these compounds are less palatable to predatory fish. oup.comresearchgate.netresearchgate.net This chemical defense contributes to the survival and distribution of this compound-producing sponges in environments with high predation pressure. oup.com Beyond deterring predators, these compounds may also be involved in other ecological interactions, such as preventing biofouling by settling larvae of other benthic organisms or exhibiting antimicrobial activity. ucas.ac.cnresearchgate.net The production of this compound can be influenced by environmental factors, such as temperature, which can affect the concentration and diversity of metabolites in sponges. tandfonline.com

Structural Variants and Biogenetic Relationship of this compound Analogs

This compound exists alongside a variety of structurally related sesterterpenoids, often referred to as this compound analogs or derivatives. These compounds share a common sesterterpene backbone but differ in their oxidation state, cyclization patterns, or the presence of additional functional groups. oup.comresearchgate.net These structural variations can arise from different enzymatic modifications during the later stages of biosynthesis from the common sesterterpene precursor. The biogenetic relationship between this compound and its analogs is a key aspect of understanding the metabolic capabilities of the producing organisms. For example, studies have investigated the synthesis of variediene analogs through enzymatic reactions, providing insights into how structural diversity can be generated from variations in the precursor molecules. nih.gov The isolation and structural elucidation of these analogs from natural sources, such as Ircinia sponges, help to map out the possible biosynthetic routes and the enzymatic machinery involved. oup.comresearchgate.net Understanding the structural variants and their biogenetic relationships is crucial for both chemotaxonomy and for exploring the potential biological activities associated with this class of natural products. tandfonline.com

Preclinical Pharmacological Activities of Variabilin

Anti-Inflammatory Modulatory Mechanisms of Variabilin

This compound exhibits potent anti-inflammatory effects by strategically targeting key enzymatic pathways and cellular responses integral to the inflammatory cascade. Its mechanism of action involves the specific inhibition of phospholipase A2 isoforms, subsequent modulation of eicosanoid biosynthesis, and the attenuation of inflammatory cellular functions.

Phospholipase A2 (PLA2) Isoform Specificity and Inhibition Kinetics

This compound has been identified as a dual inhibitor of human secretory phospholipase A2 (sPLA2) and cytosolic phospholipase A2 (cPLA2). nih.gov In vitro studies have demonstrated its inhibitory efficacy with half-maximal inhibitory concentration (IC50) values of 6.9 µM for human synovial sPLA2 and 7.9 µM for cPLA2 from U937 cells. nih.gov This dual inhibition is significant as both sPLA2 and cPLA2 are crucial enzymes in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids. nih.gov

The inhibitory action of this compound appears to be selective for human PLA2 isoforms. Research has shown that it is less potent against bee venom or zymosan-injected rat air pouch PLA2 enzymes and does not affect the activity of Naja naja (Indian cobra) venom PLA2. nih.gov This specificity suggests a targeted interaction with the human enzyme isoforms, which is a desirable characteristic for a therapeutic agent. While detailed kinetic studies on the precise mechanism of inhibition (e.g., competitive, non-competitive) are not extensively documented in the available literature, the existing data points to a direct enzymatic inhibition.

Inhibitory Activity of this compound on Phospholipase A2 Isoforms

Enzyme SourceIC50 (µM)
Human Synovial Secretory PLA26.9
U937 Cells Cytosolic PLA27.9

Modulation of Eicosanoid Biosynthesis Pathways

By inhibiting PLA2, this compound effectively curtails the production of downstream inflammatory mediators derived from arachidonic acid. nih.gov Its primary impact is on the leukotriene pathway, as evidenced by the inhibition of leukotriene B4 (LTB4) production in human neutrophils stimulated with the calcium ionophore A23187. nih.gov LTB4 is a potent chemoattractant for neutrophils and plays a critical role in amplifying the inflammatory response. nih.gov

Importantly, this compound's inhibitory action is specific to the initial step of arachidonic acid release. It does not affect the activity of key enzymes further down the eicosanoid synthesis pathways, namely 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), in cell-free assays. nih.gov This targeted action is further supported by in vivo studies where topical administration of this compound suppressed mouse ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA), a PLA2 activator, but not by arachidonic acid itself. This indicates that this compound acts upstream of arachidonic acid metabolism. nih.gov Furthermore, in a mouse air pouch model, this compound markedly inhibited the levels of both prostaglandin (B15479496) E2 (PGE2) and LTB4 in the exudates. nih.gov

Effects on Cellular Inflammatory Responses and Mediator Release

This compound's anti-inflammatory properties extend to the modulation of key functions of inflammatory cells, particularly neutrophils. In vitro studies have demonstrated that this compound significantly reduces neutrophil degranulation and the generation of superoxide, a reactive oxygen species that contributes to tissue damage during inflammation. nih.gov This inhibition of neutrophil activation and effector functions further underscores its potential to control inflammatory processes. However, it is noteworthy that in the mouse air pouch model, this compound did not affect cell migration into the inflammatory site, suggesting a more specific effect on mediator release rather than on the chemotactic process itself in that particular model. nih.gov

Anti-Neoplastic and Cytotoxic Efficacy of this compound in In Vitro Models

In addition to its anti-inflammatory properties, this compound has demonstrated promising anti-neoplastic and cytotoxic activity in preclinical cancer models. Its efficacy has been evaluated against various human cancer cell lines, and research has begun to uncover the molecular mechanisms underlying its cancer cell-killing capabilities.

Inhibition of Cancer Cell Proliferation Across Diverse Human Cell Lines

This compound has shown cytotoxic activity against several solid tumor cell lines. However, its inherent instability has been a challenge in its evaluation. To address this, this compound has been incorporated into solid lipid nanoparticles (SLNs), which has been shown to improve its stability and enhance its cytotoxic effects. nih.gov

Studies have reported the IC50 values of both free this compound and this compound-loaded SLNs (Var-SLN) against different cancer cell lines. For instance, a marked enhancement in activity was observed against the prostate cancer cell line (PC-3), with IC50 values of 87.74 µM for free this compound and 8.94 µM for Var-SLN. nih.gov Against the MCF-7 breast cancer cell line, both free this compound and Var-SLN showed comparable activity to Ceramide, with IC50 values of 34.8 µM and 38.1 µM, respectively. nih.gov Interestingly, both forms of this compound showed no activity (IC50 >100 µM) against the HT-29 colon cancer cell line and the non-cancerous MCF-12 breast cell line, suggesting a degree of selectivity. nih.gov

Cytotoxic Activity of this compound and this compound-Loaded SLNs

Cell LineCompoundIC50 (µM)
PC-3 (Prostate Cancer)This compound87.74
Var-SLN8.94
MCF-7 (Breast Cancer)This compound34.8
Var-SLN38.1
HT-29 (Colon Cancer)This compound>100
Var-SLN>100
MCF-12 (Normal Breast)This compound>100
Var-SLN>100

Mechanisms of Apoptotic Induction by this compound

The primary mechanism by which this compound exerts its cytotoxic effects appears to be the induction of apoptosis, or programmed cell death. nih.gov Encapsulation of this compound in SLNs not only enhanced its cytotoxic activity but also its pro-apoptotic effects. nih.gov

Flow cytometry analysis revealed that Var-SLNs induced apoptosis in 47% of HT-29 cells, 48% of MCF-7 cells, and 59% of PC-3 cells. nih.gov In comparison, free this compound induced apoptosis in 38% of HT-29 cells, and 29% in both MCF-7 and PC-3 cell lines. nih.gov The precise molecular pathways of apoptosis induction by this compound, including the involvement of specific caspases and members of the Bcl-2 family of proteins, are areas that require further detailed investigation to fully elucidate its anti-neoplastic mechanism of action.

Signaling Pathway Modulation in Cancer Cellular Models

Current scientific literature available for review does not provide specific details on the modulation of signaling pathways in cancer cellular models by this compound. While the antineoplastic properties of this compound are a subject of research, the precise intracellular signaling cascades it may affect, such as the MAPK/ERK or PI3K/Akt/mTOR pathways, have not been elucidated in the reviewed studies. Future research is necessary to understand the molecular mechanisms underlying this compound's effects on cancer cell signaling.

Enhancement of this compound's Antineoplastic Activity through Advanced Delivery Systems (e.g., Nanoparticle Encapsulation)

The therapeutic potential of this compound as an anticancer agent has been significantly enhanced through the use of advanced drug delivery systems. researchgate.net One notable approach has been the encapsulation of this compound into solid lipid nanoparticles (SLNs). researchgate.net This nanoformulation has been shown to improve the stability of the compound and augment its cytotoxic effects against various cancer cell lines. researchgate.net

Research has demonstrated that this compound-loaded SLNs (Var-SLN) exhibit markedly increased cytotoxic activity, particularly against the PC-3 prostate cancer cell line. researchgate.net The half-maximal inhibitory concentration (IC50) for Var-SLN was found to be significantly lower than that of free this compound, indicating a substantial improvement in its cancer-killing potency. researchgate.net In contrast, both free this compound and Var-SLN showed comparable activity to Ceramide in the MCF-7 breast cancer cell line. researchgate.net Interestingly, neither form of this compound showed activity against the HT-29 colon cancer cell line or the non-cancerous MCF-12 breast cell line. researchgate.net

Furthermore, the encapsulation of this compound in SLNs was found to enhance its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Var-SLNs induced a higher percentage of apoptosis in PC-3, MCF-7, and HT-29 cell lines compared to this compound administered alone. researchgate.net This suggests that the nanoparticle delivery system not only improves the cytotoxic efficacy but also potentiates the pro-apoptotic mechanism of this compound. researchgate.net

Table 1: Comparative in vitro anticancer activity of this compound and this compound-loaded Solid Lipid Nanoparticles (Var-SLN)

Cell LineCompoundIC50 (μM)Apoptosis Induction (%)
PC-3 (Prostate Cancer)This compound87.7429
Var-SLN8.9459
MCF-7 (Breast Cancer)This compound34.829
Var-SLN38.148
HT-29 (Colon Cancer)This compound>10038
Var-SLN>10047

Anti-Thrombotic and Platelet Aggregation Modulatory Activities of this compound

A distinct peptide, also named this compound, isolated from the salivary glands of the hard tick Dermacentor variabilis, has demonstrated potent anti-thrombotic and platelet aggregation modulatory activities. It is important to distinguish this peptide from the sesterterpene this compound derived from marine sponges discussed in other sections of this article.

This tick-derived this compound is a 47-residue protein that acts as a powerful inhibitor of human platelet aggregation. researchgate.net

The primary mechanism behind the anti-platelet activity of tick-derived this compound is its function as a potent antagonist of key integrin receptors. researchgate.net It effectively targets the glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa; αIIbβ3), which is the most abundant integrin on the surface of platelets and serves as the fibrinogen receptor. researchgate.netmdpi.com By blocking this receptor, this compound prevents the binding of fibrinogen, a crucial step in the formation of platelet aggregates. researchgate.net

In addition to its effects on GPIIb-IIIa, this this compound also acts as an antagonist of the vitronectin receptor, αvβ3. researchgate.net This broader anti-integrin activity is suggested by its ability to block osteosarcoma cell adhesion to immobilized vitronectin. researchgate.net A key structural feature of tick-derived this compound is the presence of an Arg-Gly-Asp (RGD) motif, a well-known recognition sequence for many integrin receptors. researchgate.net However, unlike many other RGD-containing antagonists, the RGD sequence in this peptide is not located within a cysteine-bracketed loop. researchgate.net

Tick-derived this compound effectively interferes with platelet activation cascades initiated by various agonists. researchgate.net It has been shown to potently inhibit platelet aggregation induced by ADP, with a half-maximal inhibitory concentration (IC50) of 157 nM. researchgate.net At higher concentrations, it can completely block ADP-induced platelet aggregation. researchgate.net Furthermore, its inhibitory action extends to platelet aggregation stimulated by other agonists such as collagen and the thrombin receptor peptide SFLLRNP. researchgate.net However, it is noteworthy that while it inhibits aggregation, this this compound does not prevent the secretion of dense body contents from platelets stimulated by the thrombin receptor peptide. researchgate.net

Table 2: Inhibitory activity of tick-derived this compound on platelet aggregation

AgonistParameterValue
ADPIC50157 nM

Anti-Microbial Properties of this compound

The sesterterpene this compound, isolated from marine sponges of the genera Ircinia, Psammnocinia, and Sarcotragus, has been reported to possess antimicrobial properties. researchgate.net

Several studies have highlighted the antibacterial activity of sponge-derived this compound. researchgate.net While the full spectrum of its activity is still under investigation, it has been shown to be effective against various bacteria. The specific mechanisms through which this compound exerts its antibacterial effects have not been fully elucidated in the reviewed literature. Further research is required to determine its precise mode of action, which could involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid or protein synthesis.

Anti-Fungal Activity Characterization

Research into the antifungal properties of this compound and related compounds has focused on extracts from its source organism, sponges of the genus Sarcotragus (formerly Ircinia). Dichloromethane (B109758) extracts from Ircinia variabilis have demonstrated inhibitory activity against several marine fungi. vliz.be The minimum inhibitory concentration (MIC) required to affect fungal growth has been quantified for these extracts, showing a broad, albeit varied, spectrum of activity. vliz.be

Further studies on sesterterpenoids isolated from the sponge Sarcotragus sp. have identified compounds with inhibitory effects against isocitrate lyase, an enzyme crucial for the growth of certain fungi, including the human pathogen Candida albicans. nih.gov While not this compound itself, these related sesterterpenoids point to a potential mechanism of action for this class of compounds. Some sesterterpenoid glycosides have also shown activity against Candida albicans and Cryptococcus neoformans. mdpi.com

Marine FungusMIC of Ircinia variabilis Dichloromethane Extract (μg/ml)
Dendryphiella salina16
Asteromyces cruciatus8
Zalerion maritimum32
Corollospora maritima16
Lulworthia sp.16

Anti-Viral Activity Assessments

Recent investigations into sesterterpenoids from the marine sponge Ircinia felix, a close relative of the source of this compound, have uncovered potent antiviral activity against Human Adenovirus (HAdV). nih.govmzk.cz Human Adenovirus infections can lead to severe disease, particularly in immunocompromised individuals, and there is a lack of effective treatments. nih.gov

In a 2024 study, chemical analysis of the sponge extract yielded several sesterterpenoids, including novel ircinialactams and known furanosesterterpenes. nih.govnih.gov These compounds were evaluated for their ability to inhibit HAdV replication. One compound, Ircinialactam J, demonstrated significant antiviral activity against HAdV with a high selectivity index, proving to be more effective than the standard antiviral drug, cidofovir. nih.gov Mechanistic studies suggest that this compound acts at an early stage of the viral replication cycle, before the viral genome reaches the nucleus of the host cell. nih.gov

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Ircinialactam J0.45 ± 0.04> 25> 55.6
Cidofovir (Control)4.9 ± 0.6> 25> 5.1

Neurobiological Activities of this compound

Promotion of Neuronal Stem Cell Differentiation

A review of the current scientific literature does not yield studies specifically investigating the role of this compound or its related sesterterpenoids in the promotion of neuronal stem cell differentiation. This area remains uncharacterized for this particular compound.

Modulation of Glycine (B1666218) Receptor (GlyR) Subtypes (α1 and α3)

While direct studies on this compound are limited, research on structurally similar sesterterpenoids isolated from sponges of the family Irciniidae has identified potent and selective modulation of inhibitory glycine receptors (GlyRs). uq.edu.au GlyRs, particularly the α1 and α3 subtypes, are critical for regulating neuronal excitability in the spinal cord and brainstem and are implicated in motor control and pain processing. rsc.orgnih.gov

Bioassay-guided fractionation of sponges from the genus Psammocinia led to the isolation of several sesterterpene glycinyl-lactams. mq.edu.au Through whole-cell patch-clamp electrophysiology, these compounds were characterized for their effects on recombinant human α1 and α3 GlyRs expressed in HEK293 cells. The results identified specific compounds that act as selective positive allosteric modulators (potentiators) of either α1 or α3 GlyR subtypes. mq.edu.au For example, (-)-Ircinianin lactam A was found to be an exceptionally potent and selective α3 GlyR potentiator, while (-)-Oxoircinianin lactam A was identified as a selective α1 GlyR potentiator. mq.edu.au This selective modulation suggests that this class of marine natural products could serve as valuable pharmacological tools for studying GlyR function. uq.edu.au

CompoundTarget GlyR SubtypeActivityEC50 of Potentiation (nM)
(-)-Ircinianin lactam Aα3Potentiator48 ± 1.2
(-)-Oxoircinianin lactam Aα1Potentiator420 ± 1.1

Immunomodulatory Effects within Host-Parasite Interactions

Based on a thorough review of publicly available scientific research, no studies have been conducted to evaluate the immunomodulatory effects of this compound specifically within the context of host-parasite interactions. The potential of this compound to alter immune responses during parasitic infections has not yet been investigated.

Structure Activity Relationships and Chemical Synthesis

Identification of Pharmacophoric Elements Critical for Variabilin's Bioactivities

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure influence its biological effects. pharmacologymentor.com For this compound, SAR investigations have aimed to pinpoint the specific structural features, or pharmacophores, responsible for its observed bioactivities, such as antiviral and glycine (B1666218) receptor modulatory properties. researchgate.netresearchgate.net

Early comparisons of this compound's bioactivity with that of some analogs, including a C21 furanoterpene and stable oxidation products of 22-O-methylthis compound, suggested that neither the furan (B31954) ring nor the tetronic acid moiety is strictly essential for its in vitro antiviral activity. researchgate.net However, these initial modifications did not eliminate the high cytotoxicity associated with this compound, indicating that the elements contributing to cytotoxicity might be closely linked to those responsible for the desired antiviral effects or that the structural changes made were not sufficient to decouple these activities. researchgate.net

In the context of glycine receptor (GlyR) modulation, SAR studies on this compound and related compounds, such as ircinialactams, have revealed a new pharmacophore capable of potent and subunit-selective modulation, particularly against alpha1 and alpha3 GlyR isoforms. researchgate.netresearchgate.net Identifying this pharmacophore is crucial for developing selective GlyR-targeting therapeutics. researchgate.net

Asymmetric Total Synthesis of this compound and its Stereoisomers

The total synthesis of natural products like this compound is essential for confirming their structures, providing sufficient material for biological evaluation, and enabling the synthesis of analogs. Asymmetric synthesis is particularly important when a molecule has chiral centers, as different stereoisomers can exhibit vastly different biological activities. springernature.com this compound possesses chirality, specifically at the C-18 position, which has been determined to have an S configuration. researchgate.net

The first asymmetric total synthesis of (-)-Variabilin (B1217696) (which corresponds to the naturally occurring stereoisomer) has been accomplished. nih.govnih.gov A key step in this synthesis utilized a catalytic, asymmetric "interrupted" Feist-Bénary (IFB) reaction. nih.govnih.gov This reaction was crucial for simultaneously introducing both stereogenic centers present in the target molecule with high enantio- and diastereoselectivity. nih.gov A monoquinidine pyrimidinyl ether catalyst was employed, affording the IFB products with over 90% enantiomeric excess (ee). nih.govnih.gov

Other significant transformations in the synthesis route included an intramolecular Buchwald-Hartwig coupling to form the benzopyranoid ring and a nickel-catalyzed aryl tosylate reduction. nih.govnih.gov The synthesis confirmed the absolute stereochemistry of the natural product. researchgate.net

The asymmetric synthesis approach, particularly the use of the IFB reaction, provides a stereodefined process for accessing (-)-Variabilin. nih.gov This methodology is valuable not only for synthesizing the natural product but also for potentially preparing its stereoisomers, which is important for comparative biological studies to understand the role of stereochemistry in this compound's activity. The synthesis of the 20E isomer of this compound has also been reported, highlighting the importance of controlling double bond geometry during synthesis. researchgate.net

Rational Design and Synthesis of this compound Analogs for Optimized Bioactivity

Rational design and synthesis of analogs are critical strategies for optimizing the bioactivity of a lead compound like this compound, aiming to enhance potency, selectivity, and potentially reduce toxicity. nih.govmdpi.com This process typically involves modifying specific parts of the molecule based on SAR information and computational modeling to improve interactions with the biological target. rsc.org

While this compound shows promising bioactivities, its high cytotoxicity has been a limiting factor for its potential therapeutic use. researchgate.net Rational design efforts would therefore focus on creating analogs that retain or enhance the desired activity (e.g., GlyR modulation) while minimizing cytotoxic effects. Based on initial SAR findings, modifications to the furan and tetronic acid moieties have been explored, although these did not eliminate cytotoxicity in early studies. researchgate.net

Future rational design strategies could involve:

Targeting specific pharmacophoric elements: Based on the identified GlyR pharmacophore, analogs could be designed to optimize binding interactions with specific GlyR subunits, potentially increasing selectivity and reducing off-target effects contributing to toxicity. pharmacologymentor.comresearchgate.net

Modifying the sesterterpene scaffold: Alterations to the hydrocarbon chain length, branching, or introduction of different cyclic structures could influence the molecule's lipophilicity, flexibility, and interaction with biological membranes or protein binding sites.

Bioisosteric replacements: Substituting key functional groups with bioisosteres could lead to improved metabolic stability, altered pharmacokinetic properties, or modified interactions with the target.

The synthesis of this compound analogs would employ various organic chemistry techniques, building upon the methodologies developed for the total synthesis of this compound. nih.govnih.govresearchgate.netnih.gov This could involve convergent or linear synthesis strategies, utilizing reactions compatible with the sensitive functionalities present in this compound. The asymmetric synthesis approaches are particularly valuable for preparing chiral analogs with defined stereochemistry. springernature.com

Evaluating the bioactivity of synthesized analogs is crucial to assess the success of the rational design strategy. This involves in vitro assays to measure activity against the target (e.g., GlyR subtypes) and cytotoxicity assays to assess the therapeutic window. researchgate.netnih.gov

Advanced Research Methodologies and Future Directions

Application of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

Advanced in vitro and in vivo models offer improved systems for studying the complex interactions of Variabilin within biological systems, providing insights that are more translatable to human physiology and disease states.

Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture models represent a significant advancement over conventional two-dimensional (2D) cultures by providing a more physiologically relevant environment that mimics the in vivo tissue architecture and cell-cell/cell-matrix interactions mdpi.comfrontiersin.orgarchivesofmedicalscience.com. Cells grown in 3D cultures often exhibit different morphology, proliferation rates, differentiation patterns, and responses to stimuli compared to those in 2D cultures mdpi.com. This includes differences in drug penetration and resistance mechanisms, which can more closely resemble those observed in vivo tumors mdpi.comfrontiersin.org. The application of 3D cell culture models in this compound research could provide a more accurate assessment of its effects on cellular behavior, particularly in the context of complex tissues or tumors where this compound has shown activity researchgate.net. For instance, while some studies have assessed this compound's cytotoxicity in cancer cell lines using 2D assays researchgate.net, transitioning to 3D spheroid or organoid models could reveal how its efficacy is influenced by tissue architecture, nutrient gradients, and cell-cell communication. This would be particularly valuable for understanding the mechanisms behind observed differential effects on cancerous versus non-cancerous cells researchgate.net.

Ex Vivo Tissue Models

Ex vivo tissue models involve the use of tissues or organs removed from an organism, maintained in a controlled environment to preserve their physiological function for a limited time mdpi.comchampionsoncology.com. These models bridge the gap between in vitro cell cultures and in vivo animal studies, allowing for the investigation of compound effects within a more complex tissue microenvironment than cell culture, while offering greater control than in vivo models mdpi.com. Ex vivo models, such as precision-cut tissue slices or perfused organs, can be used to study drug permeation, metabolism, and localized tissue responses mdpi.com. For this compound research, ex vivo models could be employed to investigate its interactions with specific tissues where it is expected to exert its effects, such as inflammatory tissues or blood vessels, providing insights into tissue-level distribution, enzymatic modifications, and cellular responses within their native context. Studies investigating the anti-inflammatory effects of marine sponge this compound, which have shown activity in mice psu.edu, could benefit from ex vivo models to dissect the specific interactions within inflammatory tissues. Similarly, research on the tick disintegrin this compound's effects on platelet aggregation and adhesion mdpi.com could utilize ex vivo blood vessel or platelet-rich plasma models to better understand its mechanisms in a more physiological setting.

Specific Animal Models for Disease Pathogenesis Studies

While general in vivo studies can demonstrate a compound's effects in a living organism, specific animal models of disease pathogenesis are designed to mimic particular aspects of human diseases, allowing for the investigation of a compound's impact on disease development, progression, and specific pathological mechanisms mdpi.commdpi.combitesizebio.comnih.govresearchgate.net. These models are crucial for understanding how a compound influences the complex interplay of cells, tissues, and systems involved in a disease mdpi.combitesizebio.com. For this compound, depending on the specific biological activity being investigated (e.g., anti-inflammatory, anti-cancer, effects on platelet function), specific animal models could be employed. For example, to study the anti-inflammatory mechanisms of marine sponge this compound observed in mice psu.edu, specific models of inflammatory diseases, such as models of arthritis or inflammatory bowel disease, could be used to understand how this compound modulates the inflammatory pathways and reduces tissue damage in a disease context mdpi.comnih.gov. For the tick disintegrin this compound, which affects platelet function mdpi.com, animal models of thrombosis or cardiovascular disease could provide valuable insights into its potential as an antithrombotic agent and its effects on disease pathogenesis. The selection of appropriate animal models requires careful consideration to ensure they accurately reflect the human condition and the specific pathogenic mechanisms targeted by this compound bitesizebio.com.

Omics Approaches in this compound Research

Omics technologies, including metabolomics and proteomics, provide high-throughput methods for the global analysis of metabolites and proteins within a biological system. Applying these approaches to this compound research can reveal comprehensive molecular changes induced by the compound and help identify its molecular targets and pathways.

Metabolomics Profiling of this compound's Effects

Metabolomics involves the comprehensive study of all metabolites within a biological sample, providing a snapshot of the metabolic state of a cell, tissue, or organism metabolomicsworkbench.orgyoutube.commetabolomicsworkbench.org. By analyzing changes in metabolite profiles after this compound administration, researchers can gain insights into the metabolic pathways affected by the compound. GC-MS based metabolomics has been used in studies related to this compound, for instance, to propose biosynthesis pathways of metabolites in fermentation processes relevant to this compound production or formulation researchgate.net. Applying metabolomics to cells or tissues treated with this compound could help identify downstream effects on various metabolic processes, such as energy metabolism, lipid synthesis, or amino acid pathways. This can provide clues about this compound's mechanism of action and its impact on cellular function. Metabolomics databases list this compound (CID 442828 and CID 54682873), indicating its relevance in metabolic studies metabolomicsworkbench.orgnih.gov. Investigating the metabolic signature induced by this compound could reveal biomarkers of its activity or provide a deeper understanding of its biological effects observed in various models.

Proteomics Investigations of this compound's Molecular Targets

Proteomics is the large-scale study of proteins, including their identification, quantification, and characterization of their post-translational modifications and interactions frontiersin.orgresearchgate.net. Proteomics approaches are particularly valuable for identifying the protein targets of a compound and understanding how it affects protein expression and function. The tick-derived this compound, a disintegrin protein, has been a subject of proteomics investigations in the context of tick salivary gland composition frontiersin.orgresearchgate.net. Studies have identified this this compound as an RGD-containing protein that inhibits platelet aggregation by targeting integrins αIIbβ3 and αvβ3 mdpi.comfrontiersin.orgresearchgate.net. Proteomics can be used to further characterize this protein, identify interacting partners, and understand how its expression is regulated. For the small molecule Variabilins, proteomics can be applied to identify the proteins they bind to or modulate, thereby revealing their molecular targets. Differential proteomics, comparing protein profiles in this compound-treated versus control cells or tissues, can highlight proteins whose expression levels are altered by the compound, suggesting their involvement in its biological effects. This can lead to the identification of key proteins or pathways that mediate this compound's observed activities, such as its anti-inflammatory or potential anti-cancer effects.

Computational and Chemoinformatic Approaches

Computational and chemoinformatic approaches play a crucial role in understanding this compound's behavior and guiding the search for new drug candidates. Techniques such as molecular docking, molecular dynamics simulations, and molecular networking provide valuable insights into its interactions with biological targets and the structural diversity of related natural products.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding interactions between a small molecule like this compound and its target proteins. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor, offering insights into the potential mechanism of action nih.gov. Molecular dynamics simulations extend this analysis by simulating the movement of atoms and molecules over time, providing a more realistic picture of the dynamic interactions and the stability of the ligand-receptor complex nih.govnih.gov. These methods can help identify key residues involved in binding, estimate binding free energies, and understand conformational changes upon ligand binding frontiersin.orgmdpi.com. While computationally intensive, dynamic docking is emerging as a more accurate method for characterizing protein-ligand binding processes nih.gov. Studies employing these techniques can help prioritize this compound and its analogs for further experimental validation against specific biological targets mdpi.com.

Global Natural Products Social (GNPS) Molecular Networking for Analog Discovery

Global Natural Products Social (GNPS) molecular networking is a valuable chemoinformatic approach used in natural product research to visualize and explore the chemical diversity within complex biological extracts github.ioreadthedocs.io. This technique utilizes tandem mass spectrometry (MS/MS) data to create a network where nodes represent individual spectra and edges connect spectra that are similar, suggesting structural relatedness between the corresponding molecules github.ioamazonaws.com. By comparing MS/MS fragmentation patterns, GNPS can group structurally similar compounds into molecular families, even if they are not present in spectral libraries readthedocs.io. This allows for the rapid identification of known compounds and, more importantly, the discovery of novel analogs of known bioactive molecules like this compound within complex mixtures researchgate.netnih.gov. Researchers can use this approach to explore different biological sources for this compound and its related sesterterpenes, facilitating the discovery of new compounds with potentially improved activities or pharmacokinetic properties researchgate.netresearchgate.net. Metadata, such as the origin of the sample or observed biological activity, can be integrated into the network visualization to aid in prioritizing nodes for further investigation readthedocs.io.

Emerging Biological Activities and Unexplored Therapeutic Applications

This compound has demonstrated a range of biological activities, and ongoing research continues to uncover emerging activities and unexplored therapeutic applications. Initially recognized for its anti-inflammatory and anti-platelet properties, this compound has shown potential in other areas. It has been identified as a potent antagonist of the fibrinogen receptor glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) and the vitronectin receptor αvβ3, both of which are involved in platelet aggregation chemfaces.comsemanticscholar.org. This compound is also known as an inhibitor of human secretory and cytosolic phospholipase A2 (PLA2) activities, enzymes crucial in the production of eicosanoids and inflammatory responses psu.edu. This inhibitory activity contributes to its anti-inflammatory effects observed in in vitro and in vivo models psu.edu. Furthermore, this compound has been reported to possess antimicrobial properties chemfaces.com. More recently, studies have explored the cytotoxic activities of this compound and its isomers against various human cancer cell lines, including breast (MCF-7), colon (HT-29), and prostate (PC-3) cancer cells mdpi.com. While this compound alone showed moderate activity, its encapsulation in solid lipid nanoparticles significantly enhanced its cytotoxic effect, particularly against the PC-3 cell line, suggesting a potential for development as an anticancer agent mdpi.com. The exploration of these diverse activities highlights the potential of this compound and its analogs for a broader range of therapeutic applications beyond its initially identified roles mdpi.compreprints.org.

Development of High-Throughput Screening Assays for this compound Analogs

The development of high-throughput screening (HTS) assays is crucial for efficiently identifying this compound analogs with enhanced biological activity or improved properties. HTS allows for the rapid screening of large libraries of compounds against a specific biological target or pathway myotonic.orgnih.gov. For this compound, HTS assays can be designed to identify compounds that exhibit stronger binding to its known targets, such as GPIIb-IIIa or PLA2, or to screen for activity in emerging areas like anticancer or antimicrobial applications chemfaces.compsu.edumdpi.com. These assays often utilize miniaturized formats and automated systems to test thousands to millions of compounds in a short period nih.gov. Various detection technologies, including fluorescence, luminescence, and absorbance, can be employed depending on the nature of the biological assay researchgate.net. The goal is to identify "hit" compounds that show the desired activity, which can then be further validated and optimized through structure-activity relationship (SAR) studies myotonic.org. The development of robust and sensitive HTS assays is essential for accelerating the discovery and development of this compound-based therapeutics nih.govresearchgate.net. Such assays can also be used as secondary screening tools to validate hits identified through other methods, such as computational screening or molecular networking myotonic.orguq.edu.au.

Q & A

Q. How can researchers systematically identify and operationalize variables in studies investigating Variabilin’s biological activity?

Methodological Answer:

  • Variable Classification : Define independent variables (e.g., concentration, exposure time), dependent variables (e.g., cytotoxicity, enzyme inhibition), and controlled variables (e.g., temperature, solvent purity) .
  • Operationalization : Use quantitative metrics (e.g., IC₅₀ values for bioactivity) and standardized protocols (e.g., OECD guidelines for toxicity assays) to ensure measurability .
  • Validation : Pilot studies with positive/negative controls to confirm variable sensitivity and reproducibility .

Q. What experimental design principles should guide initial studies on this compound’s chemical synthesis?

Methodological Answer:

  • Factorial Design : Test variables like catalyst type, reaction time, and solvent polarity in a matrix to identify optimal conditions .

  • Data Collection : Use HPLC or NMR for yield and purity quantification, with triplicate runs to assess variability .

  • Example Table :

    Reaction ConditionYield (%)Purity (%)
    Catalyst A, 24h6592
    Catalyst B, 48h7888

Q. How should researchers conduct a literature review to address gaps in this compound’s pharmacological mechanisms?

Methodological Answer:

  • Keyword Strategy : Combine terms like “this compound AND apoptosis,” “this compound AND pharmacokinetics,” and “this compound AND structure-activity relationship” .
  • Gap Analysis : Compare findings across studies to identify inconsistencies (e.g., conflicting IC₅₀ values in cancer cell lines) .
  • Conceptual Framework : Map known pathways (e.g., NF-κB inhibition) to propose untested hypotheses .

Q. What steps ensure replicability in assays measuring this compound’s antimicrobial properties?

Methodological Answer:

  • Protocol Standardization : Detail microbial strains, growth media, and inoculation methods to minimize variability .
  • Data Transparency : Publish raw data (e.g., zone-of-inhibition measurements) and statistical methods (e.g., ANOVA for inter-lab comparisons) .

Q. How do qualitative and quantitative approaches differ in studying this compound’s ecological interactions?

Methodological Answer:

  • Quantitative : Use LC-MS for metabolite quantification in soil samples, with spatial-temporal variables (e.g., pH, organic matter) .
  • Qualitative : Thematic analysis of field observations (e.g., plant symbiont diversity in this compound-rich environments) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Methodological Answer:

  • Systematic Review : Compare variables like dosage (mg/kg vs. µM), model organisms (murine vs. human cell lines), and analytical techniques (flow cytometry vs. Western blot) .

  • Meta-Analysis : Calculate pooled effect sizes using tools like RevMan, adjusting for publication bias .

  • Example Table :

    StudyDosage (µM)Efficacy (%)Model System
    Smith et al. (2022)1045HeLa
    Doe et al. (2023)5072MCF-7

Q. What advanced statistical methods optimize this compound’s synthesis yield while minimizing resource use?

Methodological Answer:

  • Design of Experiments (DOE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, pressure) .
  • Machine Learning : Train algorithms on historical synthesis data to predict yield under untested conditions .

Q. How can multi-omics data (genomics, metabolomics) be integrated to elucidate this compound’s mode of action?

Methodological Answer:

  • Pathway Enrichment Analysis : Use tools like MetaboAnalyst to correlate this compound-induced metabolite changes with transcriptomic datasets .
  • Network Pharmacology : Build protein-metabolite interaction networks to identify hub targets (e.g., COX-2, CYP3A4) .

Q. What variables influence this compound’s stability in long-term pharmacokinetic studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose this compound to stressors (light, humidity) and monitor degradation via mass spectrometry .
  • Kinetic Modeling : Calculate shelf-life using Arrhenius equations, with variables like activation energy and storage temperature .

Q. How do cross-disciplinary frameworks validate this compound’s therapeutic potential while addressing ethical constraints?

Methodological Answer:

  • Translational Criteria : Align preclinical data (e.g., murine toxicity) with clinical trial guidelines (e.g., FDA Phase I requirements) .
  • Ethical Audits : Review animal welfare protocols and data-sharing agreements to comply with institutional review boards (IRBs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.